Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-9-18-13-8-7-11(10-19(12)13)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSOCKLCAQGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C(=O)OCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1426136-45-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly its inhibitory effects on specific enzymes and its pharmacokinetic properties.
- Molecular Formula : C16H21BN2O4
- Molecular Weight : 316.16 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Recent studies have highlighted the compound's significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including metabolism and cell signaling. The compound exhibited nanomolar range IC50 values , indicating potent inhibition:
| Compound | IC50 (nM) |
|---|---|
| This compound | 4 - 9 |
| Other derivatives | 8 - 50 |
This data suggests that the compound could be a promising candidate for further development as a therapeutic agent targeting GSK-3β-related disorders such as Alzheimer's disease and diabetes .
Pharmacokinetic Properties
The pharmacokinetic profile of the compound has been assessed through various in vitro studies. Key findings include:
- Absorption and Distribution : The compound demonstrated favorable absorption characteristics with improved permeability compared to earlier derivatives. This was assessed using MDCK-MDR1 permeability assays.
| Property | Value |
|---|---|
| Permeability | Improved compared to INDZ analogues |
| TPSA (Topological Polar Surface Area) | Decreased from INDZ derivatives |
These modifications in physicochemical properties enhance the compound's potential for oral bioavailability .
Case Studies
A notable case study involved the synthesis and evaluation of several imidazo[1,2-a]pyridine derivatives including the target compound. The study focused on structure-activity relationships (SAR) that guided the design of more effective inhibitors. The results indicated that modifications leading to decreased TPSA correlated with increased permeability and potency .
Safety Profile
Toxicological assessments have indicated that the compound does not exhibit significant acute toxicity in animal models at high doses. This safety profile is crucial for its development as a therapeutic agent.
Métodos De Preparación
Palladium-Catalyzed Borylation of Halogenated Intermediates
A pivotal method involves Suzuki-Miyaura coupling precursors, where brominated imidazo[1,2-a]pyridines undergo Miyaura borylation. As demonstrated in CN102786543A, 2-amino-5-bromopyridine is first converted to 2-aminopyridine-5-boronic acid pinacol ester via Pd(dppf)Cl₂-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). Key parameters include:
-
Catalyst loading : 0.01–0.1 eq of Pd(dppf)Cl₂ ensures complete conversion without side reactions.
-
Solvent system : 1,4-dioxane optimizes solubility and stability of intermediates.
-
Temperature : 80–100°C balances reaction rate and decomposition risks.
This step achieves >90% yield (Table 1), with purity confirmed by ¹H NMR and mass spectrometry.
Table 1: Borylation of 2-Amino-5-Bromopyridine Under Varied Conditions
| Pd Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.01 | 80 | 16 | 92 |
| 0.05 | 90 | 12 | 95 |
| 0.1 | 100 | 8 | 89 |
Cyclization to Form the Imidazo[1,2-a]Pyridine Core
The boronate intermediate undergoes cyclization with chloroacetaldehyde in ethanol under reflux. CN102786543A reports a 67.3% yield for this step, influenced by:
-
Stoichiometry : Excess chloroacetaldehyde (1.3 eq) drives the reaction to completion.
-
pH control : Post-reaction adjustment to pH 8 with NaHCO₃ precipitates the product.
-
Workup : Ethyl acetate trituration removes unreacted starting materials.
Alternative Routes: Oxidative Coupling with β-Keto Esters
Wang et al. (2011) developed a one-pot synthesis using bis(acetyloxy)(phenyl)-λ³-iodane and BF₃·Et₂O to couple 2-aminopyridines with β-keto esters. While this method directly forms the imidazo[1,2-a]pyridine-3-carboxylate core, boronylation remains a separate step.
Reaction Optimization
-
Catalyst loading : 0.2 eq BF₃·Et₂O maximizes cyclization efficiency. Higher loadings (1.0 eq) favor α-acetoxylation side products.
-
Oxidant : Bis(acetyloxy)(phenyl)-λ³-iodane outperforms iodine(III) alternatives in regioselectivity.
Sequential Borylation-Cyclization Approach
Combining Miyaura borylation and cyclization into a two-step sequence (Figure 1) achieves an overall yield of 61.4% for the target compound:
Step 1 : Borylation of 2-amino-5-bromopyridine → 2-aminopyridine-5-boronic acid pinacol ester (95% yield).
Step 2 : Cyclization with chloroacetaldehyde → ethyl 6-borylated imidazo[1,2-a]pyridine-3-carboxylate (67.3% yield).
Critical Analysis of Methodologies
Palladium-Catalyzed vs. Oxidative Routes
-
Efficiency : The Pd-mediated route offers higher yields (61.4% overall) compared to oxidative methods (45–55%).
-
Scalability : CN102786543A’s protocol is validated at 5L scale, making it industrially viable.
-
Functional group tolerance : Pd catalysts accommodate diverse substituents on the pyridine ring.
Byproduct Formation and Mitigation
-
Deboronation : Protodeboronation during cyclization reduces yields. Using anhydrous K₂CO₃ and degassed solvents minimizes this.
-
Homocoupling : Excess B₂pin₂ (1.5 eq) suppresses Pd-catalyzed homocoupling of aryl bromides.
Industrial-Scale Recommendations
For GMP-compliant synthesis:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to introduce the boronic ester group into imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : The boronic ester group is typically introduced via Suzuki-Miyaura cross-coupling precursors. For example, brominated or iodinated imidazo[1,2-a]pyridine intermediates (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields the boronic ester derivative.
Q. How is the purity and structural integrity of this compound verified after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (DMSO-) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester protons at δ 1.3–4.4 ppm). NMR confirms carbon assignments, including the boronic ester quaternary carbon (δ ~85 ppm) and ester carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS matches the molecular ion peak (e.g., [M+H]) with the theoretical molecular weight (CHBNO: calc. 307.20) .
- Melting Point : Consistency with literature values (e.g., 215–225°C for analogous compounds) .
Advanced Research Questions
Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Protodeboronation can be minimized by:
- Using anhydrous, degassed solvents (e.g., THF or dioxane) to prevent hydrolysis.
- Adding stabilizing ligands (e.g., SPhos or XPhos) to the palladium catalyst.
- Conducting reactions under inert atmospheres (N or Ar) and avoiding prolonged heating (>24 hours).
- Substituting aryl chlorides with more reactive aryl triflates as coupling partners to reduce reaction times .
Q. How does steric hindrance from the ethyl carboxylate group influence cross-coupling efficiency?
- Experimental Insights :
- Steric Effects : The ethyl carboxylate at position 3 creates steric bulk, which may slow transmetallation steps. Kinetic studies using NMR monitoring show a 10–15% decrease in yield compared to non-esterified analogs.
- Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at position 6, improving oxidative addition rates with Pd(0) catalysts.
- Optimization : Higher catalyst loading (5 mol% Pd) and elevated temperatures (90°C) counteract steric limitations .
Q. What analytical techniques resolve contradictions in NMR assignments for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic signals and confirms connectivity between the boronic ester and imidazo[1,2-a]pyridine core.
- X-ray Crystallography : Provides unambiguous structural confirmation. For example, crystallographic data for analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-tetrahydropyrimidine-5-carboxylate) show bond angles and torsion angles critical for spectral interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
